![molecular formula C15H18KNO5 B2772443 Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate CAS No. 2344685-63-6](/img/structure/B2772443.png)

Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

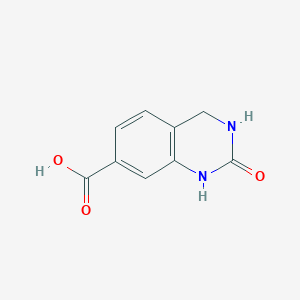

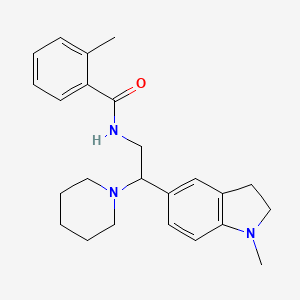

Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate is a chemical compound with the molecular formula C15H18KNO5 . It is also known as 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid . The CAS number for this compound is 1259323-78-8 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to an azetidine ring via an ether linkage. The azetidine ring is further substituted with a carbamate group, which includes a tert-butyl group .Physical and Chemical Properties Analysis

The average mass of this compound is 331.405 Da, and its monoisotopic mass is 331.082214 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Organic Synthesis and Chemical Reactions

Research into azetidinyl ketone chemistry, including the C-methylation of the potassium salt of specific azetidine compounds, highlights the compound's relevance in understanding stereochemical outcomes in organic synthesis. Studies have shown that the solvent used can significantly impact the stereochemical direction of reactions, providing insight into the manipulation of chemical structures for desired outcomes in pharmaceuticals and material science (Doomes & Cromwell, 1969).

Ion Detection and Sensing Technologies

Recent advancements have been made in the development of sensors for the rapid colorimetric detection of potassium ions. A novel sensor based on crown ether-modified gold nanoparticles demonstrates superior selectivity and anti-interference capabilities for potassium ions over other ions. This technology could have significant implications for disease diagnosis and the monitoring of biological systems, showcasing the compound's potential in biomedical engineering and environmental monitoring (Qiu et al., 2019).

Agricultural and Environmental Sciences

In agriculture, potassium is a critical nutrient for plant growth and stress tolerance. Understanding the molecular interactions and availability of potassium in soils can lead to more sustainable farming practices. Research on potassium solubilizing microbes highlights the potential for biofertilizers to improve crop yields and reduce chemical fertilizer dependency, thus contributing to more eco-friendly agricultural practices (Sattar et al., 2019).

Photoprotection Mechanisms in Plants

The study of potassium's effects on photosynthesis and photoprotection mechanisms in plants underlines its importance in plant physiology and stress response. Variations in photosynthetic efficiency under potassium deficiency stress offer insights into breeding more resilient crop varieties, illustrating the compound's role in addressing food security challenges (Wang et al., 2015).

Safety and Hazards

特性

IUPAC Name |

potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5.K/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-10(5-7-11)13(17)18;/h4-7,12H,8-9H2,1-3H3,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLBHGOIQCQNCV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18KNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(morpholine-4-sulfonyl)-1,4-diazepane](/img/structure/B2772360.png)

![2-({[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2772364.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2772368.png)

![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)

![2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid](/img/structure/B2772372.png)

![2-[6-(2-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2772376.png)

![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)